Home > Products > Screening Compounds P117446 > 1-(4-Fluoro-3-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
1-(4-Fluoro-3-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid -

1-(4-Fluoro-3-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Catalog Number: EVT-13222243
CAS Number:
Molecular Formula: C29H28FN3O7
Molecular Weight: 549.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(4-Fluoro-3-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This compound incorporates multiple functional groups, which may contribute to its biological activity.

Source

This compound has been discussed in various scientific literature and patents, highlighting its synthesis, biological evaluation, and potential therapeutic uses. The compound's structure suggests it may interact with specific biological targets, particularly in cancer treatment.

Classification

The compound belongs to the class of dihydropyridine derivatives, which are known for their diverse pharmacological properties. It also features a quinoline moiety, which is often associated with antimicrobial and anticancer activities.

Synthesis Analysis

The synthesis of 1-(4-Fluoro-3-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available starting materials such as 1-(4-hydroxy-3-methoxyphenyl) ethanone.
  2. Alkylation: The starting material is alkylated using 1-bromo-3-chloropropane under basic conditions to form an intermediate.
  3. Nitration: This intermediate is then nitrated using fuming nitric acid to introduce a nitro group.
  4. Condensation: The nitro compound undergoes condensation with dimethylformamide dimethyl acetal to form a yellow solid.
  5. Reduction and Cyclization: Further reduction and cyclization steps yield the desired dihydropyridine structure, incorporating various substituents to enhance solubility and activity .
Molecular Structure Analysis

The molecular formula for 1-(4-Fluoro-3-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is C₁₈H₁₈F₁N₂O₅.

Structure Data

  • Molecular Weight: Approximately 358.34 g/mol
  • CAS Number: 1272758-35-6
  • Key Functional Groups:
    • Dihydropyridine core
    • Quinoline derivative
    • Fluoro and methoxy substituents
    • Morpholinopropoxy side chain .
Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters.
  2. Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the carboxylic acid.
  3. Reduction: The nitro group can be reduced to an amine under appropriate conditions.
  4. Substitution Reactions: The fluorine atom can be substituted with other nucleophiles in nucleophilic substitution reactions .
Mechanism of Action

The mechanism of action of this compound is primarily linked to its ability to inhibit specific enzymes involved in cancer cell proliferation:

  1. Targeting Kinases: The compound has shown potential as an inhibitor of receptor tyrosine kinases, particularly the mesenchymal epithelial transition factor (MET), which is implicated in various cancers.
  2. Cellular Uptake: Its structural features allow for effective cellular uptake, enhancing its bioavailability and efficacy against cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung adenocarcinoma) .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Melting Point: Specific melting points vary based on purity but are generally above room temperature.

Chemical Properties

  • Solubility: Solubility may vary; modifications in the side chains can enhance solubility in aqueous environments.
  • Stability: Stability under different pH conditions needs assessment for practical applications.

Relevant Data or Analyses

Spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and elemental analysis are commonly employed to confirm the structure and purity of synthesized compounds .

Applications

The primary applications of 1-(4-Fluoro-3-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid include:

  1. Anticancer Research: Due to its ability to inhibit key enzymes associated with tumor growth, it is being explored for potential use in cancer therapies.
  2. Drug Development: As part of a series of related compounds, it serves as a lead structure for further modifications aimed at improving efficacy and reducing side effects.
  3. Biological Studies: Used in studies investigating the mechanisms of action of receptor tyrosine kinase inhibitors .

Properties

Product Name

1-(4-Fluoro-3-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

IUPAC Name

1-[4-fluoro-3-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-2-oxopyridine-3-carboxylic acid

Molecular Formula

C29H28FN3O7

Molecular Weight

549.5 g/mol

InChI

InChI=1S/C29H28FN3O7/c1-37-26-17-21-23(18-27(26)39-13-3-9-32-11-14-38-15-12-32)31-8-7-24(21)40-25-16-19(5-6-22(25)30)33-10-2-4-20(28(33)34)29(35)36/h2,4-8,10,16-18H,3,9,11-15H2,1H3,(H,35,36)

InChI Key

XUBSVWBMNYJRFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=CC(=C4)N5C=CC=C(C5=O)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.